

A Comparative Guide to the Spectroscopic Analysis of Chloromethyl Pivalate

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Compound of Interest

Compound Name: Chloromethyl pivalate

Cat. No.: B041491

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For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for **Chloromethyl pivalate**, a key intermediate in organic synthesis. We will explore its FTIR spectral features and compare them with data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive overview of its analytical profile.

Performance Comparison: FTIR vs. Alternative Analytical Techniques

Chloromethyl pivalate [(CH₃)₃CCOOCH₂Cl] can be effectively characterized by several spectroscopic techniques. While FTIR provides valuable information about the functional groups present, NMR and GC-MS offer complementary data on the molecular structure and purity.

Analytical Technique	Information Provided	Sample Requirements	Analysis Time	Key Advantages	Limitations
FTIR Spectroscopy	Identifies functional groups (e.g., C=O, C-O, C-Cl) based on vibrational frequencies.	A few drops of neat liquid.	Minutes	Fast, non-destructive, provides a molecular "fingerprint".	Does not provide detailed structural connectivity.
¹ H NMR Spectroscopy	Determines the chemical environment and connectivity of hydrogen atoms.	~5-10 mg dissolved in a deuterated solvent.	Minutes to hours	Provides detailed information on molecular structure and purity.	Requires more sample and specialized solvents.
GC-MS	Separates components of a mixture and provides mass-to-charge ratio of fragments.	Dilute solution in a volatile solvent.	10-30 minutes	High sensitivity for impurity profiling and structural elucidation from fragmentation patterns.	Destructive technique, may not be suitable for thermally labile compounds.

Experimental Data

FTIR Spectroscopy of Chloromethyl Pivalate

The FTIR spectrum of **Chloromethyl pivalate** is characterized by strong absorption bands corresponding to its ester and chloromethyl functional groups.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
~2970	C-H stretch (tert-butyl)	Strong
~1745	C=O stretch (ester)	Very Strong
~1280	C-O stretch (ester)	Strong
~1150	C-C stretch (tert-butyl)	Strong
~870	O-CH ₂ rocking	Medium
~790	C-Cl stretch	Medium-Strong

Alternative Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of **Chloromethyl pivalate** in CDCl₃ provides distinct signals for the different proton environments.[\[1\]](#)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
5.72	Singlet	2H	-OCH ₂ Cl
1.24	Singlet	9H	-C(CH ₃) ₃

Gas Chromatography-Mass Spectrometry (GC-MS):

The mass spectrum of **Chloromethyl pivalate** shows characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Probable Fragment
85	High	[(CH ₃) ₃ CCO] ⁺
57	Very High	[C(CH ₃) ₃] ⁺
49/51	Medium	[CH ₂ Cl] ⁺

Experimental Protocols

FTIR Spectroscopy of Liquid Chloromethyl Pivalate

This protocol outlines the steps for obtaining an FTIR spectrum of neat **Chloromethyl pivalate** using an Attenuated Total Reflectance (ATR) accessory.

Materials:

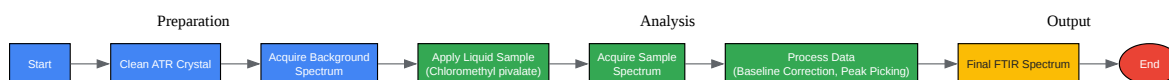
- FTIR Spectrometer with ATR accessory
- **Chloromethyl pivalate** sample
- Pasteur pipette or dropper
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer and computer are turned on and the appropriate software is running.
- Background Spectrum:
 - Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).
 - Allow the crystal to air dry completely.
 - Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.
- Sample Application:
 - Using a clean Pasteur pipette, place a small drop of **Chloromethyl pivalate** onto the center of the ATR crystal, ensuring the crystal is fully covered.

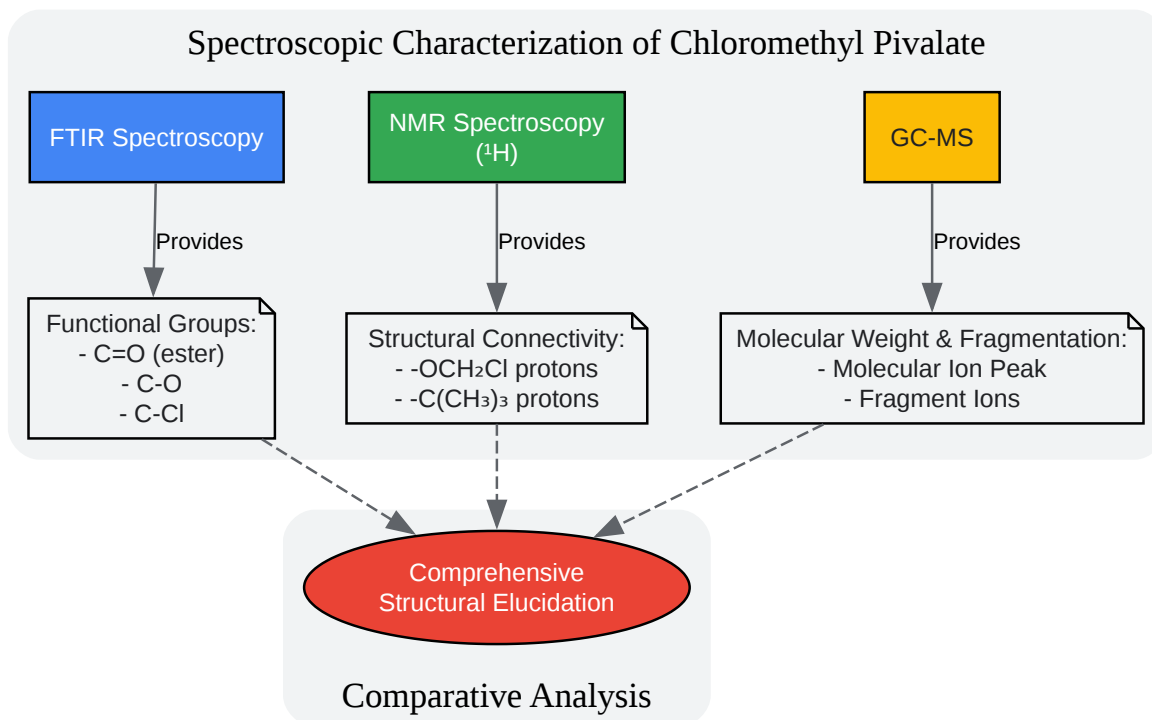
- Spectrum Acquisition:
 - Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to obtain a high-quality spectrum.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.
- Cleaning:
 - Thoroughly clean the ATR crystal with a lint-free wipe soaked in the cleaning solvent to remove all traces of the sample.

Visualizations



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Caption: Experimental workflow for FTIR analysis of **Chloromethyl pivalate**.



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Caption: Comparison of information from different spectroscopic techniques.

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References

- 1. Chloromethyl pivalate(18997-19-8) IR Spectrum [chemicalbook.com]
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